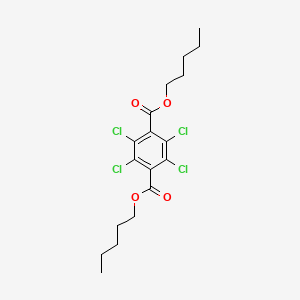
Dipentyl 2,3,5,6-tetrachloroterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentyl 2,3,5,6-tetrachloroterephthalate is an organic compound with the molecular formula C18H22Cl4O4 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms and the carboxyl groups are esterified with pentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl 2,3,5,6-tetrachloroterephthalate typically involves the esterification of 2,3,5,6-tetrachloroterephthalic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dipentyl 2,3,5,6-tetrachloroterephthalate can undergo several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,3,5,6-tetrachloroterephthalic acid and pentanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: 2,3,5,6-tetrachloroterephthalic acid and pentanol.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dipentyl 2,3,5,6-tetrachloroterephthalate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic esters.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which dipentyl 2,3,5,6-tetrachloroterephthalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups can be hydrolyzed by esterases, releasing the active acid form, which can then interact with cellular components. The chlorine atoms on the benzene ring may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,3,5,6-tetrachloroterephthalate: A similar compound where the ester groups are methyl instead of pentyl.
Diethyl 2,3,5,6-tetrachloroterephthalate: Another similar compound with ethyl ester groups.
Uniqueness
Dipentyl 2,3,5,6-tetrachloroterephthalate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with biological systems compared to its methyl and ethyl counterparts. The presence of pentyl groups may also affect the compound’s physical properties, such as melting point and boiling point, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
38233-12-4 |
|---|---|
Formule moléculaire |
C18H22Cl4O4 |
Poids moléculaire |
444.2 g/mol |
Nom IUPAC |
dipentyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22Cl4O4/c1-3-5-7-9-25-17(23)11-13(19)15(21)12(16(22)14(11)20)18(24)26-10-8-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
JGGSVJFCZQHCBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


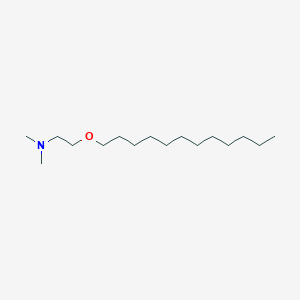
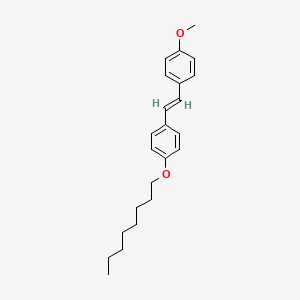
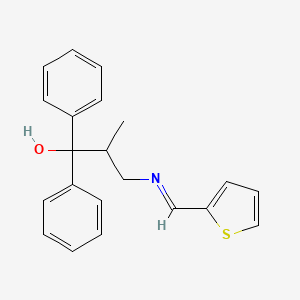
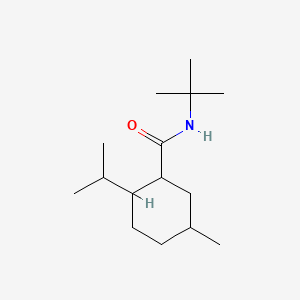
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
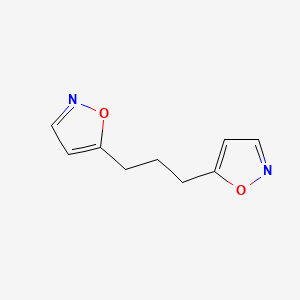
![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
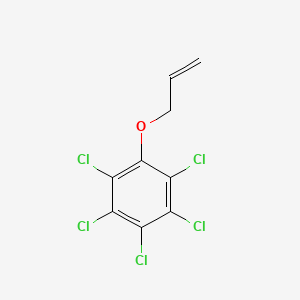
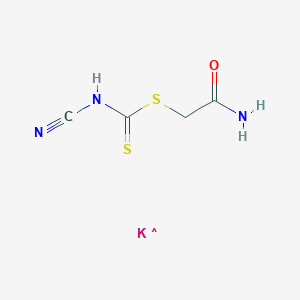

![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
